molecular formula C6H10ClNO2 B13475290 (2R)-2-aminohex-5-ynoic acid hydrochloride

(2R)-2-aminohex-5-ynoic acid hydrochloride

Cat. No.: B13475290
M. Wt: 163.60 g/mol
InChI Key: XGBWOGGSQVMSRX-NUBCRITNSA-N
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Description

(2R)-2-Aminohex-5-ynoic acid hydrochloride is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group attached to the second carbon of a hex-5-ynoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-aminohex-5-ynoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as hex-5-ynoic acid.

    Amino Group Introduction:

    Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane, depending on the reagents and conditions used.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of acylated or alkylated derivatives.

Scientific Research Applications

(2R)-2-Aminohex-5-ynoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-aminohex-5-ynoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modifying the enzyme structure. Additionally, it may interact with cellular pathways involved in signal transduction and gene expression.

Comparison with Similar Compounds

    (2S)-2-Aminohex-5-ynoic acid hydrochloride: The enantiomer of (2R)-2-aminohex-5-ynoic acid hydrochloride.

    (2R)-2-Aminohexanoic acid hydrochloride: A similar compound with a saturated carbon chain.

    (2R)-2-Amino-3-hexynoic acid hydrochloride: A compound with a different position of the triple bond.

Uniqueness: this compound is unique due to its specific structural configuration and the presence of both an amino group and an alkyne group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

(2R)-2-aminohex-5-ynoic acid hydrochloride, also known as AHA, is a compound that has garnered attention for its biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its unique alkyne structure, which contributes to its biological activity. The compound's molecular formula is C6H10N2O2C_6H_{10}N_2O_2 and it has a molecular weight of 142.16 g/mol. Its structural similarity to L-methionine allows it to interact with various enzymes in significant ways.

The primary mechanism of action for (2R)-2-aminohex-5-ynoic acid involves its role as an inhibitor of specific enzymes:

  • GABA Aminotransferase (GABA-AT) : AHA acts as an inhibitor of GABA-AT, which catalyzes the degradation of gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the brain. By inhibiting this enzyme, AHA increases GABA levels, which may have implications for treating conditions like epilepsy and anxiety disorders .
  • Methionine S-Adenosyltransferase (MAT) : AHA also inhibits MAT, an enzyme that synthesizes S-adenosylmethionine (SAM) from L-methionine and ATP. This inhibition can lead to reduced SAM levels, impacting various cellular processes such as DNA methylation and polyamine biosynthesis .

Biological Activity

The biological activity of (2R)-2-aminohex-5-ynoic acid has been investigated in several studies:

  • Enzyme Inhibition : Research indicates that AHA effectively inhibits GABA-AT and MAT across different species, although its potency can vary depending on the source of the enzyme. For instance, derivatives of AHA show different affinities for rat liver MAT compared to MAT from yeast or E. coli .
  • Therapeutic Potential : The ability of AHA to elevate GABA levels suggests potential therapeutic applications in treating neurological disorders. In animal models, AHA has shown promise in modulating neurotransmitter levels, which could lead to new treatment strategies for epilepsy and addiction .
  • Research Applications : Beyond its therapeutic implications, AHA serves as a valuable tool in biochemical research. It is used to study enzyme mechanisms and protein interactions due to its structural similarity to natural substrates.

Case Studies

Several case studies highlight the relevance of (2R)-2-aminohex-5-ynoic acid in biological research:

  • Study on GABA Levels : In a controlled study involving rodent models, administration of AHA resulted in a significant increase in brain GABA concentrations, correlating with reduced seizure activity during induced epilepsy .
  • MAT Inhibition Variability : Another study examined the inhibitory effects of AHA on MAT from different species. Results indicated that while AHA inhibited MAT effectively in rat liver extracts, it showed reduced efficacy against MAT from E. coli, emphasizing the importance of enzyme source in pharmacological studies.

Data Table: Biological Activity Summary

Activity TypeEnzyme TargetEffectReference
Enzyme InhibitionGABA AminotransferaseIncreases GABA levels
Enzyme InhibitionMethionine S-AdenosyltransferaseReduces SAM synthesis
Therapeutic ApplicationNeurological DisordersPotential treatment for epilepsy

Properties

Molecular Formula

C6H10ClNO2

Molecular Weight

163.60 g/mol

IUPAC Name

(2R)-2-aminohex-5-ynoic acid;hydrochloride

InChI

InChI=1S/C6H9NO2.ClH/c1-2-3-4-5(7)6(8)9;/h1,5H,3-4,7H2,(H,8,9);1H/t5-;/m1./s1

InChI Key

XGBWOGGSQVMSRX-NUBCRITNSA-N

Isomeric SMILES

C#CCC[C@H](C(=O)O)N.Cl

Canonical SMILES

C#CCCC(C(=O)O)N.Cl

Origin of Product

United States

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